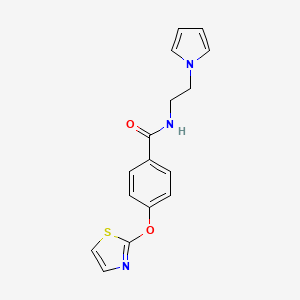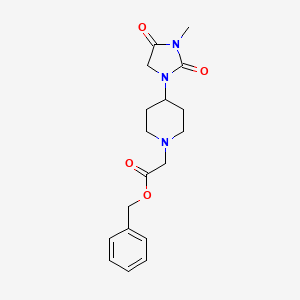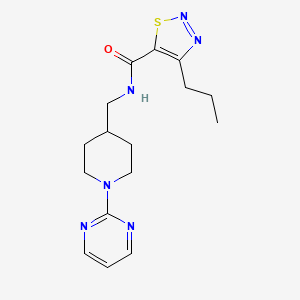![molecular formula C18H17N3 B2456316 6-(2-méthylpropyl)-6H-indolo[2,3-b]quinoxaline CAS No. 377052-89-6](/img/structure/B2456316.png)
6-(2-méthylpropyl)-6H-indolo[2,3-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are prevalent in natural products, biologically active synthetic drug candidates, and optoelectronic materials . They are also known as benzo[a]pyrazines .
Synthesis Analysis
Quinoxalines can be synthesized through various methods. One of the recent advances is the transition-metal-free synthesis of quinoxalines . This method is considered more efficient and environmentally friendly .Chemical Reactions Analysis
Quinoxalines can undergo various chemical reactions. For instance, new acid-catalyzed rearrangements of quinoxalinones can lead to benzimidazoles when exposed to nucleophilic reactants .Mécanisme D'action
6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline is metabolized in the liver to form highly reactive electrophilic intermediates that can bind to DNA and form adducts. These adducts can cause mutations and lead to the development of cancer. 6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline is also known to induce oxidative stress and inflammation, which can contribute to the development of cancer.
Biochemical and Physiological Effects:
6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline has been shown to induce tumors in a variety of organs, including the liver, lung, and colon. It has also been shown to cause DNA damage and chromosomal abnormalities. 6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline has been linked to the development of human cancers, including breast, lung, and bladder cancer.
Avantages Et Limitations Des Expériences En Laboratoire
6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline is a potent mutagen and carcinogen that can induce mutations and tumors in a variety of organisms. However, its use in lab experiments is limited by its toxicity and potential for human exposure. 6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline is classified as a Group 2A carcinogen by the International Agency for Research on Cancer, which means that it is probably carcinogenic to humans.
Orientations Futures
Future research on 6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline should focus on the development of new methods to detect and quantify 6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline-DNA adducts in human tissues. This will provide a better understanding of the mechanisms of 6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline-induced carcinogenesis and may lead to the development of new strategies for cancer prevention and treatment. Other future directions include the development of new animal models to study the effects of 6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline on human health and the identification of new biomarkers for 6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline exposure and toxicity.
Méthodes De Synthèse
6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline is synthesized by the reaction of 2-aminobiphenyl and 2-bromo-3-methylbutane in the presence of a palladium catalyst. The reaction yields 6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline as a yellow solid with a melting point of 200-202°C. The purity of 6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline can be confirmed by nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
- Les dérivés d'indolo[2,3-b]quinoxaline trouvent une application dans divers dispositifs optoélectroniques, tels que les cellules solaires et les diodes électroluminescentes (LED). Ils servent de sensibilisateurs, améliorant l'absorption de la lumière et l'efficacité de la conversion d'énergie .
- Le squelette d'indolo[2,3-b]quinoxaline présente un comportement semi-conducteur. Les chercheurs ont exploré son potentiel dans les transistors à effet de champ organiques (OFET) et autres dispositifs semi-conducteurs .
- Les réactions de condensation de l'isatine avec l'o-phénylènediamine sont fréquemment utilisées pour la synthèse de l'indolo[2,3-b]quinoxaline .
- Des nanoparticules de CdS dopées au cuivre et des nanoparticules d'oxyde de cérium(IV) ont été proposées comme catalyseurs pour ces réactions .
- De plus, une étude récente a présenté une voie efficace utilisant des réactions de fonctionnalisation en tandem ortho-C–H catalysées par le Ru(II) .
Dispositifs Optoélectroniques et Sensibilisateurs
Semi-conducteurs
Composés Biologiquement Actifs
Méthodes de Synthèse
Activité Antivirale
Dérivés de Sulfonamide
Propriétés
IUPAC Name |
6-(2-methylpropyl)indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-12(2)11-21-16-10-6-3-7-13(16)17-18(21)20-15-9-5-4-8-14(15)19-17/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAPDOSIGLGEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]thiazol-2-ylmethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B2456233.png)
![2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]propanoic acid](/img/structure/B2456234.png)

![(E)-(4-cinnamylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone](/img/structure/B2456240.png)


![N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]aniline](/img/structure/B2456244.png)

![N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2456248.png)
![(5'-(Prop-1-yn-1-yl)-[3,3'-bipyridin]-5-yl)boronic acid pinacol ester](/img/structure/B2456249.png)
![3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2456251.png)

![N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2456255.png)
![(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2456256.png)